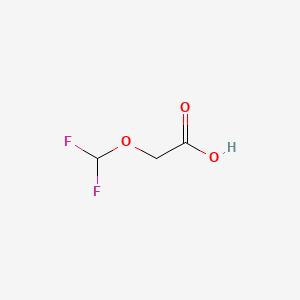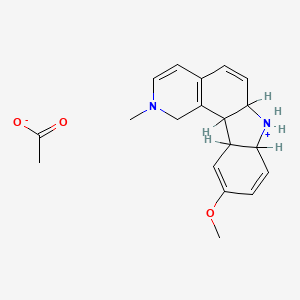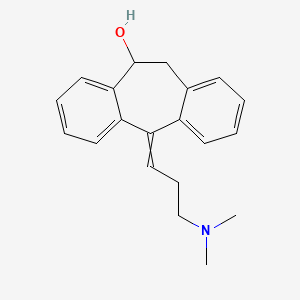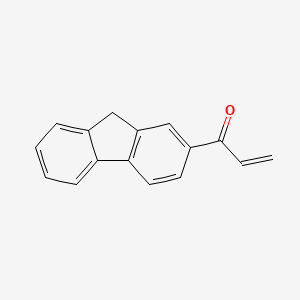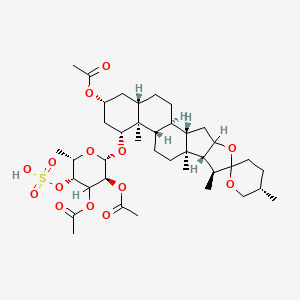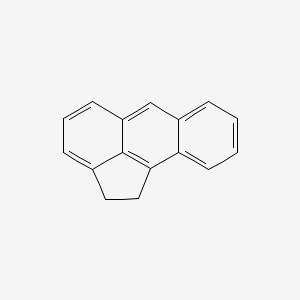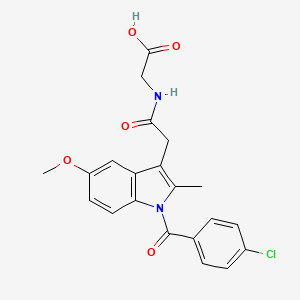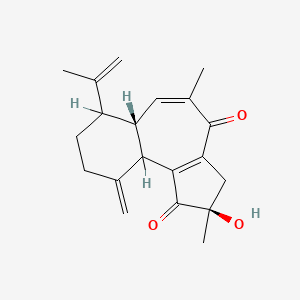
Curcusone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curcusone D is a natural product found in Jatropha curcas and Joannesia princeps with data available.
Applications De Recherche Scientifique
Synthesis and Cancer Therapy Applications
- Total Synthesis and Target Identification: Curcusone D and related compounds, such as curcusones A-D, have been synthesized for the first time. This synthesis has allowed for the discovery of BRCA1-associated ATM activator 1 (BRAT1) as a cellular target. Inhibition of BRAT1 by curcusone D leads to impaired DNA damage response and reduced cancer cell migration, enhancing the activity of DNA damaging drugs like etoposide. This positions curcusone D as a potential anticancer agent (Cui et al., 2021).
Anti-Metastatic Effects
- Effect on Cell Invasion and Metastasis: Research has shown that curcusone D and related compounds, such as curcusone B, exhibit anti-invasive effects, particularly by inhibiting cell motility and matrix metalloproteinase secretion in cancer cells. This indicates their potential use in preventing cancer metastasis (Thippornwong & Tohtong, 2006); (Muangman, Thippornwong, & Tohtong, 2005).
Apoptosis Induction
- Apoptosis in Cancer Cells: Curcusone D, like Curcusone C, induces apoptosis in cancer cells, specifically through a mitochondria-dependent pathway and the ERK pathway. This effect was observed in endometrial cancer cells, demonstrating the compound's potential for treating various types of cancer (An, Li, & Zhang, 2020).
Inhibition of Ubiquitin-Proteasome Pathway
- Inhibition of the Ubiquitin-Proteasome Pathway: Curcusone D acts as a novel inhibitor of the ubiquitin-proteasome pathway (UPP). It promotes growth inhibition and apoptosis in multiple myeloma cells by inducing reactive oxygen species (ROS), which in turn inhibit deubiquitinases (DUBs). This mechanism is distinct and shows potential for combination therapies in cancer treatment (Cao et al., 2014).
Propriétés
Numéro CAS |
103667-53-4 |
|---|---|
Nom du produit |
Curcusone D |
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(2R,6aS)-2-hydroxy-2,5-dimethyl-10-methylidene-7-prop-1-en-2-yl-3,6a,7,8,9,10a-hexahydrobenzo[h]azulene-1,4-dione |
InChI |
InChI=1S/C20H24O3/c1-10(2)13-7-6-11(3)16-14(13)8-12(4)18(21)15-9-20(5,23)19(22)17(15)16/h8,13-14,16,23H,1,3,6-7,9H2,2,4-5H3/t13?,14-,16?,20+/m0/s1 |
Clé InChI |
DBPPEQIYWCILTJ-QUWZQRFGSA-N |
SMILES isomérique |
CC1=C[C@H]2C(CCC(=C)C2C3=C(C1=O)C[C@@](C3=O)(C)O)C(=C)C |
SMILES |
CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C |
SMILES canonique |
CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C |
Synonymes |
curcusone D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)
